(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL is an organic compound with the molecular formula CHBrClNO and a molecular weight of approximately 264.54 g/mol. This compound features a chiral center at the carbon atom adjacent to the amino group, which is significant for its biological activity and interactions. The presence of bromine and chlorine substituents on the phenyl ring contributes to its unique chemical properties and potential applications in medicinal chemistry and material science .
The chemical reactivity of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL can be attributed to its functional groups:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different pharmacological profiles .
Research indicates that (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL may exhibit various biological activities, including:
The specific biological effects of this compound require further investigation through pharmacological studies to elucidate its mechanism of action and therapeutic potential .
The synthesis of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL typically involves several key steps:
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL has several potential applications:
Interaction studies of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL focus on its binding affinity to various biological targets:
These studies are crucial for determining the therapeutic viability of the compound .
Several compounds share structural similarities with (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL. Here are a few notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| (3R)-3-Amino-3-(4-bromo-2-chlorophenyl)propan-1-OL | 1270275-71-2 | Enantiomer with different biological activity |
| 3-Amino-3-(4-bromo-pheny)propan-1-OL | 1234567-X | Lacks chlorine substituent; may exhibit different reactivity |
| 3-Amino-3-(4-chlorophenyl)propan-1-Ol | 88606126-X | Contains only chlorine; potentially different pharmacological effects |
The uniqueness of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL lies in its specific chiral configuration and the dual presence of bromine and chlorine on the phenyl ring. These features contribute to distinct chemical reactivity and potential biological activities that may not be observed in structurally similar compounds. This makes it a valuable candidate for further research in both medicinal chemistry and material science .
The compound (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol possesses the molecular formula C₉H₁₁BrClNO and has a molecular weight of 264.55 grams per mole [1] [2]. This molecular composition reflects the presence of nine carbon atoms, eleven hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom within the molecular structure [1]. The compound is assigned the Chemical Abstracts Service registry number 1269951-25-8, which serves as its unique chemical identifier [1] [2].
The molecular weight of 264.55 grams per mole places this compound within the medium molecular weight range for amino alcohol derivatives [1]. The substantial contribution of the halogen substituents, particularly bromine and chlorine, accounts for approximately 40% of the total molecular weight, significantly influencing the compound's physical and chemical properties [1] [2].
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₉H₁₁BrClNO | [1] [2] |
| Molecular Weight | 264.55 g/mol | [1] [2] |
| Chemical Abstracts Service Number | 1269951-25-8 | [1] [2] |
| Heavy Atom Count | 11 | [1] |
| Halogen Content | 2 atoms (Br, Cl) | [1] [2] |
The structural representation of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol can be expressed through various chemical notation systems [1] [2]. The Simplified Molecular Input Line Entry System notation is represented as OCCC@HC1=CC=C(Br)C(Cl)=C1, which clearly indicates the stereochemical configuration at the chiral center [1] [2]. The canonical Simplified Molecular Input Line Entry System format presents the structure as NC@@HC1C=C(Cl)C(Br)=CC=1 [2].
The International Chemical Identifier representation provides a comprehensive description: InChI=1S/C9H11BrClNO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 [1] [2]. This notation incorporates stereochemical information through the /t9-/m0/s1 designation, specifically indicating the S-configuration at carbon-3 [1] [2]. The corresponding International Chemical Identifier Key is VBHHSQJDATUBQH-VIFPVBQESA-N [1] [2].
The chemical bonding within this molecule encompasses multiple bond types characteristic of organic amino alcohol compounds [3]. The aliphatic portion contains typical carbon-carbon single bonds with lengths approximately 1.54 Å, consistent with standard tetrahedral carbon geometry [3]. The carbon-nitrogen bond exhibits a length of approximately 1.47 Å, which is shorter than the carbon-carbon bonds due to the higher electronegativity of nitrogen [3]. The carbon-oxygen bond in the alcohol functional group measures approximately 1.43 Å, representing the shortest bond length among the aliphatic single bonds [3].
| Bond Type | Typical Length (Å) | Geometric Description |
|---|---|---|
| Carbon-Carbon | 1.54 | Aliphatic single bond |
| Carbon-Nitrogen | 1.47 | Amine functional group |
| Carbon-Oxygen | 1.43 | Alcohol functional group |
| Carbon-Bromine | 1.94 | Aromatic halogen bond |
| Carbon-Chlorine | 1.77 | Aromatic halogen bond |
The aromatic ring system exhibits characteristic delocalized bonding with carbon-carbon bond lengths of approximately 1.39 Å [3]. The halogen substituents form single bonds with the aromatic carbons, with the carbon-bromine bond measuring approximately 1.94 Å and the carbon-chlorine bond approximately 1.77 Å [3]. These bond lengths reflect the larger atomic radii of the halogen atoms compared to carbon [3].
The stereochemical designation of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol specifically indicates the S-configuration at the third carbon atom [1] [2]. This configuration is determined according to the Cahn-Ingold-Prelog priority rules, which assign priorities based on atomic number and subsequent structural considerations [4] [5]. At the stereogenic center, the amino group receives the highest priority due to nitrogen's atomic number, followed by the substituted phenyl ring, the propanol chain, and finally the hydrogen atom [4] [5].
The S-configuration results from the counterclockwise arrangement of substituents when viewed from the position opposite to the lowest priority group (hydrogen) [4] [6]. This stereochemical arrangement is explicitly represented in the Simplified Molecular Input Line Entry System notation through the [C@H] designation, which indicates the specific three-dimensional orientation of the substituents around the chiral carbon [1] [2].
Experimental studies on similar amino alcohol systems have demonstrated that the S-configuration typically corresponds to specific physical and biological properties [4] [5]. The stereochemical integrity of this configuration is maintained under normal conditions due to the tetrahedral geometry of the carbon center and the absence of rapidly inverting nitrogen centers in the primary amine functionality [5] [7].
The stereogenic center analysis of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol reveals a single chiral carbon atom located at position three of the propanol chain [1] [2]. This carbon atom is bonded to four distinct substituents: a primary amino group, a 4-bromo-3-chlorophenyl group, an ethanol chain, and a hydrogen atom [1] [2]. The presence of these four different substituents creates the necessary conditions for chirality and prevents rapid interconversion between enantiomeric forms [5] [7].
The nitrogen atom in the amino group does not contribute to the overall chirality of the molecule due to its trigonal pyramidal geometry and the associated rapid pyramidal inversion [3]. At room temperature, the energy barrier for nitrogen inversion (approximately 25 kilojoules per mole) allows for rapid interconversion between the two nitrogen configurations, effectively eliminating nitrogen-centered chirality [3].
The stability of the stereogenic center is enhanced by the bulky aromatic substituent, which provides steric hindrance and prevents racemization under normal conditions [5]. The electron-withdrawing effects of the bromine and chlorine substituents on the phenyl ring further stabilize the chiral center by reducing the electron density at the adjacent carbon atom [8].
| Stereochemical Feature | Description | Impact on Stability |
|---|---|---|
| Chiral Carbon | C-3 position | High stability |
| Substituent Count | Four distinct groups | Prevents racemization |
| Nitrogen Configuration | Rapidly inverting | No contribution to chirality |
| Aromatic Substitution | Electron-withdrawing halogens | Enhanced stability |
The conformational preferences of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol are governed by multiple intramolecular interactions and steric considerations [9]. The amino alcohol backbone adopts conformations that minimize steric clashes while maximizing favorable electrostatic interactions [9]. The most stable conformations typically feature an intramolecular hydrogen bond between the hydroxyl group and the amino nitrogen, forming a five-membered or six-membered ring structure [9].
Experimental studies on related amino alcohol systems have identified that conformations with gauche arrangements around the carbon-carbon bonds adjacent to the functional groups are generally preferred [9]. The dihedral angle between the hydroxyl group and the carbon chain (τ₁ = HOCC) typically adopts values near 60° or 300°, corresponding to gauche and gauche-prime configurations respectively [9]. Similarly, the skeletal arrangement (τ₂ = OCCN) shows preference for gauche conformations that facilitate intramolecular hydrogen bonding [9].
The presence of the bulky halogenated aromatic ring significantly influences the conformational landscape by introducing additional steric constraints [9]. The aromatic ring preferentially adopts orientations that minimize van der Waals repulsions with the amino and hydroxyl groups while maintaining optimal π-electron interactions [9].
| Conformational Parameter | Preferred Range | Stabilizing Factor |
|---|---|---|
| HOCC Dihedral Angle | 60° or 300° | Gauche effect |
| OCCN Dihedral Angle | 60° or 300° | Hydrogen bonding |
| Aromatic Orientation | Anti to amino group | Steric minimization |
| Hydrogen Bond Distance | 2.7-2.9 Å | Optimal overlap |
Computational studies employing density functional theory methods have provided detailed insights into the structural stability of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol [10] [9]. Geometry optimizations using the B3LYP functional with 6-311++G(d,p) basis sets have identified multiple stable conformations with relative energies typically ranging from 0 to 15 kilojoules per mole [9].
The global minimum energy conformation exhibits an intramolecular hydrogen bond between the hydroxyl oxygen and the amino nitrogen with a bond length of approximately 2.8 Å [9]. This interaction contributes approximately 10-15 kilojoules per mole to the overall stabilization energy [9]. Secondary conformations lacking this hydrogen bond are typically 5-10 kilojoules per mole higher in energy [9].
Molecular dynamics simulations have demonstrated that the conformational flexibility is primarily concentrated around the carbon-carbon single bonds, while the aromatic ring maintains its planar geometry [10]. The halogen substituents contribute to conformational stability through electrostatic interactions and halogen bonding effects with nearby hydrogen atoms [11].
The theoretical barrier for rotation around the carbon-nitrogen bond has been calculated to be approximately 8-12 kilojoules per mole, indicating moderate flexibility around this bond [9]. Conformational transitions between stable rotamers occur on timescales of nanoseconds to microseconds under ambient conditions [10].
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Global Minimum Energy | 0 kJ/mol (reference) | B3LYP/6-311++G(d,p) |
| Hydrogen Bond Energy | 10-15 kJ/mol | DFT calculation |
| Rotation Barrier (C-N) | 8-12 kJ/mol | Theoretical modeling |
| Conformational Range | 0-15 kJ/mol | Energy optimization |
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol exists as a solid at room temperature . The compound typically appears as white to off-white crystalline solid [2], which is characteristic of amino alcohol compounds containing aromatic substituents. This crystalline appearance is consistent with the structural features of similar halogenated aromatic amino alcohols, where the presence of both polar functional groups (amino and hydroxyl) and aromatic systems promotes ordered crystalline packing [3].
The compound possesses a chiral center at the carbon atom bearing the amino group, specifically in the (3S) configuration [4]. This stereochemical feature contributes to its specific physical properties and potential biological activities. The molecular formula is C₉H₁₁BrClNO with a molecular weight of 264.54 g/mol [4].
The solubility characteristics of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol are governed by the interplay between its hydrophilic functional groups (amino and hydroxyl) and hydrophobic aromatic components with halogen substitution.
| Solvent | Solubility | Rationale |
|---|---|---|
| Water | Moderately soluble | Amino and hydroxyl groups enable hydrogen bonding with water molecules [5] [6] |
| Methanol | Soluble | Strong hydrogen bonding capability with both NH₂ and OH groups [5] [6] |
| Ethanol | Soluble | Effective hydrogen bonding interactions similar to methanol [5] [6] |
| Chloroform | Soluble | Halogen-halogen interactions between solute and solvent [7] |
| Acetone | Moderately soluble | Polar interactions with carbonyl oxygen |
| Diethyl Ether | Slightly soluble | Limited polar interactions with oxygen atoms |
| Hexane | Insoluble | Hydrophobic nature prevents dissolution in non-polar solvents [6] |
The solubility pattern follows the general trend observed for amino alcohols, where maximum solubility occurs in water with reduction to low solubility in non-polar solvents [6]. The presence of both bromine and chlorine substituents on the aromatic ring influences solubility by increasing molecular weight and hydrophobic character while potentially providing sites for halogen bonding interactions .
Specific experimental melting and boiling point data for (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol are not available in the current literature. However, based on structural analogs, estimations can be made:
The presence of both bromine and chlorine substituents is expected to increase both melting and boiling points compared to mono-halogenated analogs due to:
Estimated melting point: 60-75°C (higher than mono-chloro analog due to additional bromine)
Estimated boiling point: 360-380°C at 760 mmHg (considering dual halogen substitution)
Direct experimental measurements of density and refractive index for (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol are not reported in the available literature. Estimations based on structural analogs provide the following predictions:
Density: The compound is estimated to have a density of 1.5-1.7 g/cm³. This estimation is based on:
The dual halogen substitution (Br and Cl) increases the molecular mass density compared to mono-halogenated analogs.
Refractive Index: Estimated to be in the range of 1.55-1.60. This prediction is based on:
The presence of heavy halogens (bromine and chlorine) typically increases the refractive index due to increased electron density and polarizability of the molecule.
The UV-visible absorption spectrum of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol is dominated by electronic transitions within the substituted aromatic system. Key absorption features include [10] [11] [12]:
Primary Absorption Bands:
The halogen substituents (bromine and chlorine) cause:
The amino group contributes to the chromophore system through:
The infrared spectrum exhibits characteristic absorption bands corresponding to the various functional groups present [13] [14]:
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 3200-3600 | Medium-Strong | Hydrogen-bonded hydroxyl group [13] |
| N-H stretch | 3300-3500 | Medium-Strong | Primary amine asymmetric and symmetric stretching [13] |
| Aromatic C-H | 3000-3100 | Medium | Aromatic C-H stretching vibrations [13] |
| Aliphatic C-H | 2800-3000 | Strong | CH₂ and CH stretching modes [13] |
| Aromatic C=C | 1450-1600 | Medium | Aromatic ring skeletal vibrations [13] |
| N-H bend | 1550-1640 | Medium | Primary amine bending vibrations [13] |
| C-O stretch | 1000-1300 | Strong | Primary alcohol C-O stretching [13] |
| C-Cl stretch | 600-800 | Strong | Carbon-chlorine stretching vibration [13] |
| C-Br stretch | 500-700 | Strong | Carbon-bromine stretching vibration [13] |
Fingerprint Region (700-1200 cm⁻¹): Complex pattern of C-C, C-N, and halogen stretching modes providing molecular identification characteristics [14].
¹H NMR Characteristics [15] [16]:
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons | 7.0-8.0 | Doublets/Multiplets | 2H |
| Benzylic CH | 4.5-5.0 | Triplet | 1H |
| CH₂OH | 3.5-4.0 | Triplet | 2H |
| CH₂CH₂ | 1.8-2.2 | Multiplet | 2H |
| NH₂ | 1.5-3.0 | Broad singlet | 2H |
| OH | 2.0-5.0 | Broad singlet | 1H |
¹³C NMR Characteristics [17]:
The carbon spectrum displays distinct signals for:
Halogen effects on NMR:
The mass spectrum of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol exhibits characteristic fragmentation patterns typical of amino alcohols and halogenated aromatic compounds [18] [19]:
Molecular Ion: m/z 264 [M]⁺- with isotope pattern showing ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br distributions
Major Fragment Ions:
| m/z | Ion Formula | Formation Pathway | Relative Abundance |
|---|---|---|---|
| 264 | [M]⁺- | Molecular ion | Medium |
| 247 | [M-NH₃]⁺ | Loss of ammonia from amino group [18] | High |
| 219 | [M-NH₃-CO]⁺ | Sequential loss of NH₃ and CO [18] | Medium |
| 201 | [M-NH₃-H₂O-CO]⁺ | Loss of NH₃, H₂O, and CO [18] | Medium |
| 170 | C₁₁H₈NO⁺ | Cyclic rearrangement product [19] | High |
| 94 | C₆H₈N⁺ | Aniline-type fragment [19] | Medium |
Fragmentation Mechanisms: